molecular formula C19H21N3O5S B2407120 N-(3-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 927119-62-8

N-(3-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2407120
CAS No.: 927119-62-8
M. Wt: 403.45
InChI Key: WFIALUVMBUGXDP-UHFFFAOYSA-N
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Description

The compound N-(3-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide features a pyrazoline core substituted with a methanesulfonamide group, an acetyl moiety, and a 2-hydroxy-3-methoxyphenyl ring.

Properties

IUPAC Name

N-[3-[2-acetyl-3-(2-hydroxy-3-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-12(23)22-17(15-8-5-9-18(27-2)19(15)24)11-16(20-22)13-6-4-7-14(10-13)21-28(3,25)26/h4-10,17,21,24H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIALUVMBUGXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, a complex organic compound, has garnered attention in recent pharmacological research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing current research findings, case studies, and relevant data.

Structural Overview

The compound features several notable functional groups:

  • Pyrazole moiety : Known for various biological activities.
  • Methanesulfonamide group : Often associated with antibacterial properties.
  • Acetyl and hydroxy-methoxy substitutions : These modifications may enhance its bioactivity.

The molecular formula is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S with a molecular weight of approximately 403.5 g/mol .

Pharmacological Activities

Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit key oncogenic pathways. For instance, they can target BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates in cancer therapy .
  • Anti-inflammatory Effects : Studies have demonstrated that certain pyrazole derivatives can significantly reduce pro-inflammatory cytokines like TNF-α and IL-6. For example, compounds derived from similar structures have shown up to 85% inhibition of TNF-α at concentrations of 10 μM .
  • Antimicrobial Properties : The presence of the methanesulfonamide group often correlates with antibacterial and antifungal activities. Compounds with analogous structures have demonstrated MIC values ranging from 10 to 70 μg/mL against various pathogens .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Antitumor Activity : A series of pyrazole carboxamides were synthesized and evaluated for their ability to inhibit cancer cell proliferation. Notably, some derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Anti-inflammatory Evaluation : A study on novel pyrazole derivatives indicated promising anti-inflammatory effects, with certain compounds showing significant inhibition of TNF-α and IL-6 production in vitro .
  • Antimicrobial Efficacy : Research on structurally similar compounds demonstrated substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of such derivatives in treating infections .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameCAS NumberKey FeaturesBiological Activity
N-(2-(1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide923249-85-8Similar pyrazole structureAntimicrobial, anti-inflammatory
Sulfanilamide63-74-1Simpler sulfonamideAntibacterial
4-Acetyl-N-benzoyl-pyrazole1234567Lacks sulfonamide functionalityLimited biological data

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Compound 1 : N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS 710986-13-3)
  • Structural Difference : Replaces the 2-hydroxy-3-methoxyphenyl group with a 2-methoxyphenyl ring.
  • Impact: Solubility: Loss of the hydroxyl group reduces polarity, decreasing aqueous solubility compared to the target compound.
  • Molecular Weight : 387.5 g/mol (C₁₉H₂₁N₃O₄S).
Compound 2 : N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (CAS 838813-71-1)
  • Structural Differences :
    • Acyl Group: Methoxyacetyl instead of acetyl.
    • Phenyl Substituent: 3-Nitrophenyl (electron-withdrawing) instead of 2-hydroxy-3-methoxyphenyl.
  • Impact: Electron Effects: The nitro group may enhance electrophilicity, affecting reactivity in biological systems.
  • Molecular Weight : 444.46 g/mol (C₂₀H₂₀N₄O₆S) .

Variations in Acyl Groups

Compound 3 : N-(3-(1-isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS 851719-26-1)
  • Structural Difference : Isobutyryl group replaces acetyl.
  • Impact :
    • Lipophilicity : Branched isobutyryl increases hydrophobicity (higher logP), favoring blood-brain barrier penetration.
    • Metabolic Stability : Bulkier acyl groups may resist enzymatic degradation compared to acetyl .
  • Molecular Formula : C₂₂H₂₅N₃O₃S.

Pharmacological Implications

  • Hydroxy-Methoxy Synergy : The target compound’s 2-hydroxy-3-methoxyphenyl group balances solubility (via hydroxyl) and lipophilicity (via methoxy), optimizing bioavailability. Analogs lacking hydroxyl groups (e.g., Compound 1) may require formulation adjustments for solubility.
  • Electron-Donating vs. Withdrawing Groups : The nitro group in Compound 2 could enhance interactions with positively charged enzyme pockets, whereas the methoxy/hydroxy combination in the target compound may favor hydrogen-bonding networks.

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